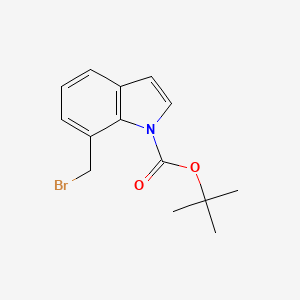

tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate

Description

tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate (CAS: Not explicitly provided; molecular formula: C₁₄H₁₆BrNO₂, molecular weight: 334.19) is a halogenated indole derivative with a bromomethyl substituent at the 7-position and a tert-butyl carbamate group at the 1-position. This compound is a white crystalline powder with a purity of ≥95% and is stored at 2–8°C to maintain stability . It serves as a versatile intermediate in pharmaceutical synthesis, agrochemical research, and material science due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitutions, cross-coupling reactions, and further functionalization . Its synthesis typically involves Boc protection of 7-bromoindole derivatives followed by bromination or alkylation steps, as exemplified in related procedures .

Properties

IUPAC Name |

tert-butyl 7-(bromomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGLGHAMSGVDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619231 | |

| Record name | tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442910-45-4 | |

| Record name | tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy

The synthesis generally involves three key steps:

- Protection of the indole nitrogen with a tert-butyl carbamate group (Boc protection).

- Introduction of a formyl group at the 7-position (if starting from indole or derivatives).

- Conversion of the 7-formyl group to a bromomethyl substituent via reduction followed by bromination.

Alternatively, direct bromination of the methyl group at the 7-position on a Boc-protected indole derivative can be employed.

Detailed Preparation Method from Indole-7-carbaldehyde

A well-documented synthetic pathway adapts protocols similar to those used for related indole derivatives (e.g., tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate), with modifications for regioselectivity at the 7-position:

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Boc Protection | (Boc)2O, DMAP, CH3CN, room temperature | tert-Butyl 7-formyl-1H-indole-1-carboxylate | ~97% | Protects the indole nitrogen, stabilizes intermediate |

| 2. Reduction | NaBH4, EtOH, 0°C to room temperature | tert-Butyl 7-(hydroxymethyl)-1H-indole-1-carboxylate | ~99% | Selective reduction of aldehyde to alcohol |

| 3. Bromination | CBr4, PPh3, CH2Cl2, 0°C to room temperature | This compound | ~88% | Appel reaction converts alcohol to bromide |

Reference: Adapted from synthesis of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate with positional modification for 7-substitution

Alternative Bromination of 7-Methyl Indole Derivative

Another approach involves direct bromination of the methyl group at the 7-position on a tert-butyl 7-methyl-1H-indole-1-carboxylate precursor:

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl4 or suitable solvent, reflux or controlled temperature | This compound | Up to 85% | Radical bromination selectively at benzylic position |

This method is advantageous for scalability and avoids multi-step functional group transformations.

Mechanistic Insights

- Boc Protection: The indole nitrogen reacts with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), forming the tert-butyl carbamate protecting group.

- Reduction: Sodium borohydride selectively reduces the aldehyde to the primary alcohol without affecting the Boc group.

- Bromination (Appel Reaction): The alcohol is converted to the bromide using carbon tetrabromide and triphenylphosphine, proceeding via formation of an oxyphosphonium intermediate and nucleophilic displacement by bromide ion.

- Radical Bromination: NBS in the presence of a radical initiator abstracts a benzylic hydrogen, forming a benzylic radical that reacts with bromine to form the bromomethyl group.

Analytical Characterization Supporting Preparation

| Technique | Key Observations | Purpose |

|---|---|---|

| ¹H NMR (CDCl3) | tert-butyl singlet at δ ~1.6 ppm (9H), bromomethyl singlet at δ ~4.7 ppm (2H), aromatic protons δ 7.2–8.1 ppm | Confirm substitution pattern and purity |

| ¹³C NMR | Signals for tert-butyl carbon (~28 ppm), bromomethyl carbon (~30-40 ppm), aromatic carbons | Structural confirmation |

| Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z ~311 [M+H]+, fragmentation showing loss of Boc group (~100 Da) | Molecular weight confirmation |

| IR Spectroscopy | Characteristic carbamate C=O stretch ~1700 cm⁻¹, aromatic C-H stretches | Functional group verification |

| Melting Point | Approx. 106 °C | Purity assessment |

These methods are routinely used to verify the successful preparation and purity of this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Mechanism | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Boc Protection + Reduction + Appel Bromination | Indole-7-carbaldehyde | (Boc)2O, DMAP, NaBH4, CBr4, PPh3 | Protection, reduction, nucleophilic substitution | ~80-90% overall | High regioselectivity, well-characterized | Multi-step, requires careful handling of reagents |

| Radical Bromination of 7-Methyl derivative | tert-Butyl 7-methyl-1H-indole-1-carboxylate | NBS, AIBN, CCl4 | Radical substitution | Up to 85% | Simpler, scalable | Potential side reactions, requires radical initiator |

Research Findings and Optimization

- Yield optimization depends on precise control of reaction time, temperature, and stoichiometry, especially in the bromination step to avoid polybromination or side reactions.

- Use of mild bases and solvents during Boc protection prevents decomposition.

- Purification by column chromatography or recrystallization yields high purity material suitable for further synthetic applications.

- Spectroscopic and chromatographic analyses confirm the structural integrity and purity essential for downstream reactions.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromomethyl group, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex indole derivatives.

- Employed in the development of new synthetic methodologies.

Biology:

- Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Investigated as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

- Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the indole ring undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

tert-Butyl 7-bromo-1H-indole-1-carboxylate

- Structure : 7-bromo substituent (vs. bromomethyl in the target compound).

- Molecular Formula: C₁₃H₁₄BrNO₂; Molecular Weight: 304.16 .

- Reactivity : The bromine atom at the 7-position is ideal for Suzuki-Miyaura cross-coupling reactions, enabling aryl or heteroaryl group introductions. However, it lacks the alkylation versatility of the bromomethyl group .

- Applications : Used in synthesizing biaryl indoles for drug discovery .

tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate

- Structure : 7-bromo and 3-iodo substituents.

- Molecular Formula: C₈H₅BrINO (simplified); Molecular Weight: 321.94 .

- Reactivity : The dual halogenation allows sequential functionalization—iodine at the 3-position participates in Ullmann or Stille couplings, while bromine at the 7-position remains available for later modifications .

Functional Group Variations

tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate

- Structure : Hydroxymethyl group at the 5-position.

- Molecular Formula: C₁₄H₁₇NO₃; Molecular Weight: 255.29 .

- Reactivity : The hydroxymethyl group is amenable to oxidation (to formyl) or esterification, but lacks the leaving-group capability of bromomethyl, limiting its use in nucleophilic substitutions .

tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- Structure : Boronate ester at the 3-position and methyl at the 7-position.

- Molecular Formula: C₂₀H₂₈BNO₄; Molecular Weight: 377.26 .

- Reactivity : The boronate ester enables Suzuki couplings for biaryl formation, while the methyl group at the 7-position provides steric hindrance, influencing regioselectivity in reactions .

Protective Group Strategies

tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate

- Structure : Trimethylsilyl (TMS) group at the 2-position.

- Molecular Formula: C₁₆H₂₂BrNO₂Si; Molecular Weight: 368.34 .

- Reactivity : The TMS group acts as a temporary protective moiety, stabilizing the indole ring during harsh reaction conditions (e.g., lithiation) .

Data Table: Key Structural and Functional Comparisons

Biological Activity

tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an indole core and a bromomethyl group. This compound has been investigated for various biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for exploring its potential therapeutic applications.

- Molecular Formula : C₁₄H₁₆BrN₁O₂

- Molecular Weight : 310.19 g/mol

- CAS Number : 442910-45-4

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to enzyme inhibition or disruption of cellular processes .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that compounds with similar indole structures have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar activities .

Anticancer Activity

The compound has been explored for its potential anticancer effects. Indole derivatives are known to influence cancer cell proliferation and apoptosis. Studies have shown that certain indole-based compounds can inhibit cancer cell growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Studies :

- A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

- Anticancer Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the bromomethyl group at the 7-position of tert-butyl indole carboxylates?

- Methodological Answer : Bromomethylation at the 7-position is typically achieved via Vilsmeier-Haack formylation followed by bromination. For example, 4-bromo-1H-indole can undergo formylation at the 3-position using POCl3/DMF, followed by bromination with PBr3 or NBS in a radical-initiated reaction. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent over-bromination or decomposition . Purification via column chromatography (hexane:EtOAc gradients) is recommended to isolate the product with >95% purity.

Q. How can researchers confirm the structural integrity of tert-butyl 7-(bromomethyl)-1H-indole-1-carboxylate post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For instance, ¹³C NMR (DMSO-d6) should show peaks at δ ~165 ppm (C=O of the tert-butyl ester), δ ~138–124 ppm (aromatic carbons), and δ ~30 ppm (tert-butyl methyl groups). The bromomethyl group (CH2Br) typically appears as a singlet at δ ~4.5–4.8 ppm in ¹H NMR. HRMS analysis (ESI+) should match the theoretical [M+H]+ ion .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Sequential liquid-liquid extraction (e.g., dichloromethane/water) followed by flash chromatography using silica gel and a hexane:EtOAc gradient (e.g., 9:1 to 4:1) is effective. For challenging separations, preparative HPLC with a C18 column (MeCN:H2O + 0.1% TFA) can resolve impurities. Monitor fractions via TLC (Rf ~0.3–0.5 in hexane:EtOAc 4:1) .

Advanced Research Questions

Q. How can regioselective functionalization of the bromomethyl group be achieved without disrupting the indole core or tert-butyl ester?

- Methodological Answer : The bromomethyl group can undergo nucleophilic substitution (e.g., with amines or thiols) under mild conditions (e.g., DMF, 50°C, K2CO3). For Suzuki-Miyaura coupling, replace Br with a boronic ester via Miyaura borylation (Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 80°C). Ensure the tert-butyl ester is stable by avoiding strong acids/bases .

Q. What crystallographic methods are recommended for resolving ambiguities in the 3D structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) is ideal. Grow crystals via slow evaporation of a saturated EtOAc/hexane solution. Key parameters: space group (e.g., P2₁/c), R-factor <5%, and resolution <1.0 Å. For disordered tert-butyl groups, apply restraints using ISOR and DELU commands .

Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Systematically test variables:

- Catalyst loading : Compare Pd(PPh3)4 (1–5 mol%) vs. Pd(OAc)2 with ligands (XPhos, SPhos).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) often improve bromination efficiency but may hydrolyze the ester.

- Temperature : Radical bromination at 0–25°C minimizes side reactions.

Document reproducibility across ≥3 independent trials and validate purity via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.